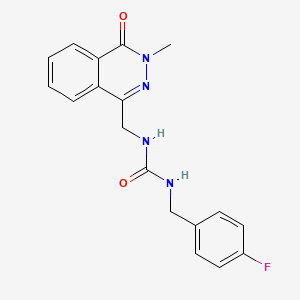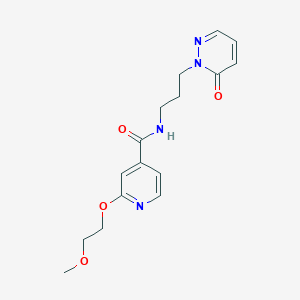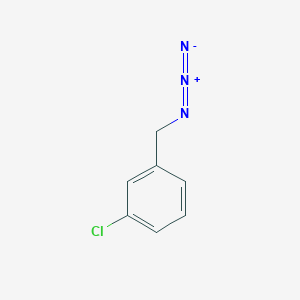
1-(Azidomethyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Corrosion Inhibition
- Synthesis of New 1,2,3-Triazole Derivatives : A study by Negrón-Silva et al. (2013) focused on synthesizing 1,4-disubstituted 1,2,3-triazoles using 1-(Azidomethyl)-3-chlorobenzene and other azidomethylbenzenes. These compounds showed potential as corrosion inhibitors for steel (Negrón-Silva et al., 2013).
Photo-Oxidation Studies
- Photo-Oxidation of P3HT : Chen et al. (2015) explored the generation of singlet oxygen from poly-(3-hexylthiophene) in the presence of this compound. This study provides insights into the photo-oxidative degradation of P3HT (Chen et al., 2015).
Process Development and Safety
- Improved Synthesis in Microflow Azide Processes : Kopach et al. (2009) developed a safer, microflow-based process for producing this compound, reducing the risks associated with conventional batch processing (Kopach et al., 2009).
Catalytic Oxidation
- Catalytic Oxidation of Dichlorobenzene : Krishnamoorthy et al. (2000) examined the catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides, providing a framework for understanding the oxidation processes involving similar compounds (Krishnamoorthy et al., 2000).
Environmental Applications
- Bacterial Dehalorespiration with Chlorinated Benzenes : Adrian et al. (2000) discovered a bacterial strain capable of reductive dechlorination of chlorinated benzenes, highlighting a potential application in environmental remediation (Adrian et al., 2000).
Polymer Science
- Synthesis of Main-Chain Azobenzene Polymers : Xue et al. (2010) synthesized soluble polymers containing azobenzene chromophores, indicating potential applications in materials science (Xue et al., 2010).
Molecular Photoswitches
- Reversible Z-E Photoisomerization : Siewertsen et al. (2009) studied a bridged azobenzene derivative, demonstrating efficient Z-E photoisomerization, useful in developing molecular photoswitches (Siewertsen et al., 2009).
Molecular Materials
- Synthesis of Azobenzenes : Merino (2011) reviewed various synthetic methods for azobenzenes, highlighting their importance in molecular materials (Merino, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(azidomethyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWUPTWYUKGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2870119.png)
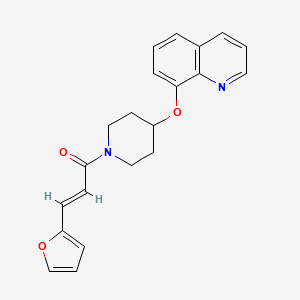
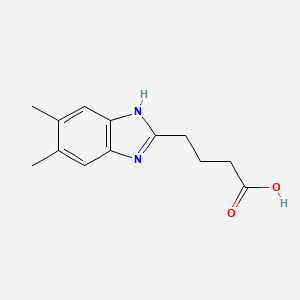

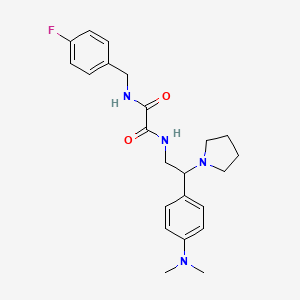
![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)

![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
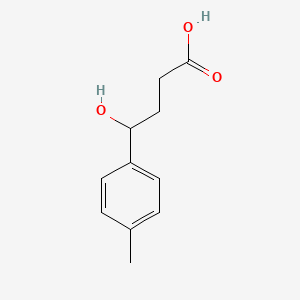
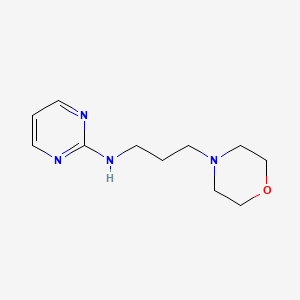
![[(4-Isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetonitrile](/img/structure/B2870137.png)
